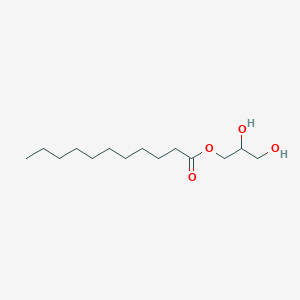

Undecanoic acid, 2,3-dihydroxypropyl ester

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le 1-Undécanoyl-rac-glycérol peut être synthétisé par estérification de l'acide undécanoïque avec le glycérol. La réaction implique généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique, et est réalisée sous reflux pour amener la réaction à son terme. La réaction peut être représentée comme suit :

Acide undécanoïque+Glycérol→1-Undécanoyl-rac-glycérol+Eau

Méthodes de production industrielle : Dans les milieux industriels, la production de 1-Undécanoyl-rac-glycérol peut impliquer des procédés d'estérification continus utilisant des réacteurs à lit fixe. L'utilisation d'enzymes immobilisées comme catalyseurs peut également être utilisée pour améliorer l'efficacité et la sélectivité de la réaction .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-Undécanoyl-rac-glycérol subit diverses réactions chimiques, notamment :

Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, il peut être hydrolysé en acide undécanoïque et en glycérol.

Oxydation : Il peut subir des réactions d'oxydation pour former les acides carboxyliques correspondants et d'autres produits oxydés.

Substitution : Le groupe ester peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Substitution : Nucléophiles tels que les amines ou les alcools.

Principaux produits :

Hydrolyse : Acide undécanoïque et glycérol.

Oxydation : Dérivés de l'acide undécanoïque.

Substitution : Divers dérivés glycérolés substitués

4. Applications de la recherche scientifique

Le 1-Undécanoyl-rac-glycérol a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de réactions d'estérification et d'hydrolyse.

Biologie : Investigué pour ses propriétés antimicrobiennes contre des bactéries telles que Bacillus cereus, Bacillus subtilis, Micrococcus luteus, Enterococcus faecalis et Staphylococcus aureus, ainsi que des champignons comme Kluyveromyces marxianus, Saccharomyces cerevisiae et Candida maltosa

Médecine : Applications potentielles dans le développement d'agents antimicrobiens et de conservateurs.

Industrie : Utilisé dans la formulation de revêtements et d'additifs antimicrobiens.

5. Mécanisme d'action

L'activité antimicrobienne du 1-Undécanoyl-rac-glycérol est principalement due à sa capacité à perturber les membranes cellulaires des micro-organismes. Le composé s'intègre dans la bicouche lipidique de la membrane cellulaire, provoquant une augmentation de la perméabilité et une fuite du contenu cellulaire, conduisant finalement à la mort cellulaire. Ce mécanisme est efficace contre les bactéries à Gram positif et à Gram négatif, ainsi que contre les champignons .

Composés similaires :

- 1-Décanoyl-rac-glycérol

- 1-Oléoyl-rac-glycérol

- 1-Heptadecanoyl-rac-glycérol

- 1-Stéaroyl-rac-glycérol

Comparaison : Le 1-Undécanoyl-rac-glycérol est unique en raison de sa longueur de chaîne spécifique et de la position du groupe ester. Comparé aux monoacylglycérols à chaîne plus courte comme le 1-Décanoyl-rac-glycérol, il présente des propriétés antimicrobiennes améliorées. Les analogues à chaîne plus longue tels que le 1-Oléoyl-rac-glycérol et le 1-Stéaroyl-rac-glycérol peuvent avoir des propriétés physiques et des activités biologiques différentes. La longueur de chaîne et la structure spécifiques du 1-Undécanoyl-rac-glycérol contribuent à son interaction unique avec les membranes cellulaires microbiennes, ce qui en fait un composé précieux dans la recherche antimicrobienne .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Activity

Undecanoic acid derivatives have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that monoacylglycerols derived from undecanoic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

1.2 Drug Delivery Systems

The compound has potential use in drug delivery systems due to its amphiphilic nature. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs. This characteristic is particularly useful in formulating medications for hydrophobic drugs, allowing for more effective therapeutic outcomes .

Cosmetic Applications

2.1 Skin Care Products

Undecanoic acid esters are incorporated into cosmetic formulations for their emollient properties. They help improve skin hydration and texture while providing a non-greasy feel. Furthermore, their antimicrobial properties contribute to preserving the integrity of cosmetic products by preventing microbial growth .

2.2 Hair Care Products

In hair care formulations, undecanoic acid derivatives are used to enhance shine and manageability. Their conditioning properties help in reducing frizz and improving overall hair health, making them valuable ingredients in shampoos and conditioners.

Food Industry Applications

3.1 Flavoring Agents

Due to its fatty acid profile, undecanoic acid is utilized as a flavoring agent in food products. Its presence can enhance the sensory characteristics of foods, providing a desirable taste profile .

3.2 Preservatives

The antimicrobial properties of undecanoic acid make it suitable as a natural preservative in food products. It helps extend shelf life by inhibiting the growth of spoilage microorganisms without compromising food safety .

Table 1: Antimicrobial Efficacy of Undecanoic Acid Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Salmonella enterica | 0.8 mg/mL |

Table 2: Cosmetic Formulations Containing Undecanoic Acid Esters

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizers | Emollient | 5-10 |

| Shampoos | Conditioning | 2-5 |

| Sunscreens | Skin protection | 1-3 |

Case Studies

5.1 Case Study on Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of undecanoic acid derivatives against common pathogens found in clinical settings. The results indicated that these compounds could serve as effective alternatives to conventional antibiotics, particularly in topical formulations .

5.2 Case Study on Cosmetic Applications

In a formulation study, undecanoic acid was incorporated into a moisturizer aimed at improving skin hydration levels among participants with dry skin conditions. Results showed a significant improvement in skin moisture content after four weeks of use compared to a control group .

Mécanisme D'action

The antimicrobial activity of 1-Undecanoyl-rac-glycerol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound integrates into the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is effective against both gram-positive and gram-negative bacteria, as well as fungi .

Comparaison Avec Des Composés Similaires

- 1-Decanoyl-rac-glycerol

- 1-Oleoyl-rac-glycerol

- 1-Heptadecanoyl-rac-glycerol

- 1-Stearoyl-rac-glycerol

Comparison: 1-Undecanoyl-rac-glycerol is unique due to its specific chain length and the position of the ester group. Compared to shorter-chain monoacylglycerols like 1-Decanoyl-rac-glycerol, it exhibits enhanced antimicrobial properties. Longer-chain analogs such as 1-Oleoyl-rac-glycerol and 1-Stearoyl-rac-glycerol may have different physical properties and biological activities. The specific chain length and structure of 1-Undecanoyl-rac-glycerol contribute to its unique interaction with microbial cell membranes, making it a valuable compound in antimicrobial research .

Activité Biologique

Undecanoic acid, 2,3-dihydroxypropyl ester (C14H28O4), is a fatty acid ester that has garnered attention for its potential biological activities. This compound is derived from undecanoic acid and 2,3-dihydroxypropyl alcohol, exhibiting a unique structure that may contribute to various biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties, immunomodulatory effects, and potential therapeutic applications.

- Molecular Formula : C14H28O4

- Molecular Weight : 256.37 g/mol

- CAS Number : 10400395

The chemical structure of this compound is characterized by a long hydrocarbon chain typical of fatty acids, which influences its solubility and interaction with biological membranes.

Antimicrobial Properties

Undecanoic acid derivatives have been shown to possess significant antimicrobial activity. A study highlighted the efficacy of related compounds against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The antimicrobial action was attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit growth .

Immunomodulatory Effects

Research indicates that undecanoic acid derivatives can act as immunomodulators. In a patent study on monomycolyl glycerol (MMG) formulations, this compound was noted for its capacity to enhance immune responses when used in vaccine formulations against Mycobacterium tuberculosis. This suggests potential applications in vaccine development and immune system modulation .

Case Studies and Research Findings

-

Antimicrobial Activity Assessment :

Compound MIC (µg/mL) Target Organism Undecanoic Acid Derivative 32 Staphylococcus aureus Octadecanoic Acid Derivative 64 Candida glabrata -

Immunomodulatory Study :

- In an experimental setup involving guinea pigs vaccinated with liposome formulations containing undecanoic acid derivatives, the results showed enhanced activation of dendritic cells and a robust Th1 immune response. This indicates the potential for these compounds in enhancing vaccine efficacy against infectious diseases .

The biological activity of this compound can be attributed to its structural properties:

- Membrane Disruption : The long hydrophobic tail allows integration into lipid bilayers, leading to membrane destabilization in bacteria.

- Immune Activation : Interaction with immune cells such as dendritic cells enhances antigen presentation and T-cell activation.

Propriétés

IUPAC Name |

2,3-dihydroxypropyl undecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEPAWKRVXYLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439326 | |

| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64633-19-8 | |

| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.